molecular formula C22H19N3O5 B3869582 2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 303087-11-8

2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No. B3869582
CAS RN: 303087-11-8
M. Wt: 405.4 g/mol
InChI Key: DRYQCIJRGYWMNM-OEAKJJBVSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPNBAAH and is a hydrazone derivative of acetohydrazide.

Scientific Research Applications

BPNBAAH has been widely studied for its potential applications in various fields of scientific research. One of the primary applications of BPNBAAH is in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
BPNBAAH has also been studied for its potential applications in the field of cancer research. It has been found to possess significant anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of BPNBAAH is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to possess significant antioxidant properties, which help in reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
BPNBAAH has been found to possess significant biochemical and physiological effects. It has been found to possess significant antioxidant and anti-inflammatory properties, which help in reducing oxidative stress and inflammation in the body. It has also been found to possess significant anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BPNBAAH is its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
However, there are also certain limitations associated with the use of BPNBAAH in lab experiments. One of the primary limitations is its toxicity at higher concentrations. It has been found to be toxic to certain cell lines at higher concentrations, which limits its use in cell-based assays.

Future Directions

There are several future directions that can be explored in the field of BPNBAAH research. One of the primary directions is the development of new drugs based on BPNBAAH for the treatment of various diseases. Another direction is the exploration of its potential applications in the field of nanotechnology, where it can be used for the development of new nanomaterials with unique properties.
Conclusion:
In conclusion, BPNBAAH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. However, there are also certain limitations associated with its use in lab experiments, which need to be addressed in future research.

properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-22(24-23-14-18-7-4-8-19(13-18)25(27)28)16-30-21-11-9-20(10-12-21)29-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYQCIJRGYWMNM-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)phenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

CAS RN

303087-11-8
Record name 2-(4-(BENZYLOXY)PHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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